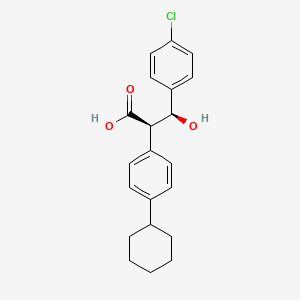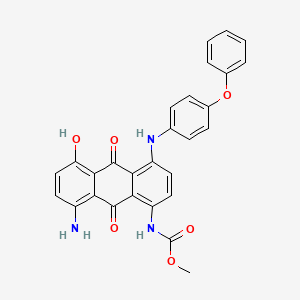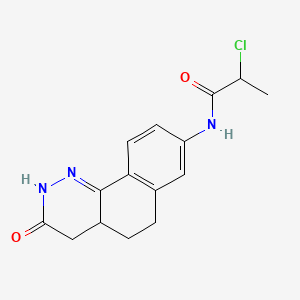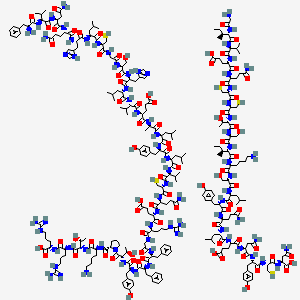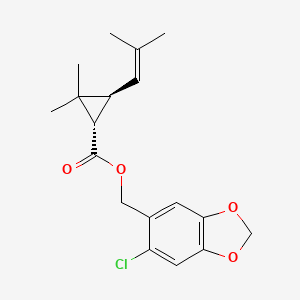
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl, imidazolyl, and methylphenylthio groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.
Attachment of the Methylphenylthio Group: The methylphenylthio group is attached through a thiolation reaction, where a suitable thiol reacts with an aryl halide under basic conditions.
Final Coupling: The final step involves coupling the imidazole derivative with the dichlorophenyl and methylphenylthio intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(4-methylphenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-chlorophenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methoxyphenylthio)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the dichlorophenyl group enhances its reactivity, while the imidazole ring contributes to its potential as an enzyme inhibitor. The methylphenylthio group further modulates its chemical behavior and biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
83337-44-4 |
|---|---|
分子式 |
C19H18Cl2N2OS |
分子量 |
393.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-14-3-2-4-16(9-14)25-12-19(24,11-23-8-7-22-13-23)17-6-5-15(20)10-18(17)21/h2-10,13,24H,11-12H2,1H3 |
InChIキー |
MGOXLQKPIAIZPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


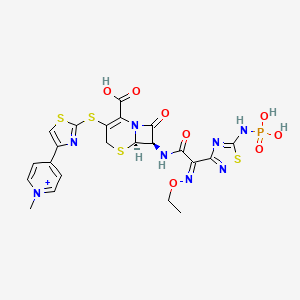
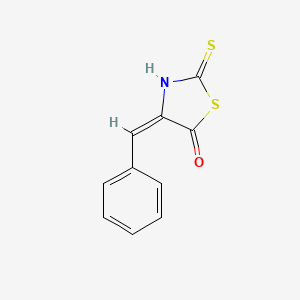
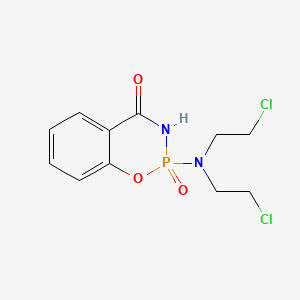


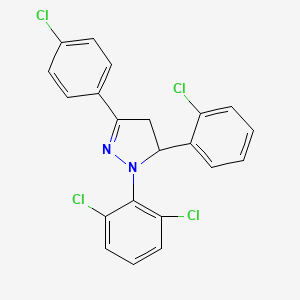
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
